A Senior Application Scientist's Guide to 2-bromo-6-methyl-3-pyridinol: Synthesis, Reactivity, and Applications
A Senior Application Scientist's Guide to 2-bromo-6-methyl-3-pyridinol: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Substituted Pyridine
In the landscape of modern synthetic chemistry, particularly within medicinal and agrochemical development, the strategic selection of building blocks is paramount. Heterocyclic compounds, and pyridines, in particular, form the core of a vast number of biologically active molecules. This guide focuses on a specific, highly functionalized pyridine derivative: 2-bromo-6-methylpyridin-3-ol (also known as 2-bromo-6-methyl-3-pyridinol).
This molecule is not merely an inert scaffold; it is a carefully designed intermediate where each substituent—the bromine atom, the hydroxyl group, and the methyl group—serves a distinct and critical purpose. The bromine provides a reactive handle for sophisticated cross-coupling reactions, the hydroxyl group offers a site for derivatization and influences the ring's electronics, and the methyl group subtly modulates solubility and metabolic stability. Understanding the interplay of these features is key to unlocking its full potential. This document provides an in-depth analysis of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and practical laboratory insights.
Core Molecular Profile and Physicochemical Properties
A comprehensive understanding of a compound's physical and structural properties is the foundation of its effective use in synthesis. 2-bromo-6-methylpyridin-3-ol is an off-white to light brown solid, and its key identifiers and properties are summarized below.[1]
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-6-methylpyridin-3-ol | IUPAC Convention |
| Synonyms | 2-bromo-6-methyl-3-pyridinol, 2-bromo-3-hydroxy-6-methylpyridine | [1][2] |
| CAS Number | 23003-35-2 | [1] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 186-187 °C | [1] |
| Boiling Point | 311.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.655 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.66 ± 0.10 (Predicted) | [1] |
| SMILES | Cc1ccc(O)c(Br)n1 | [1] |
| InChIKey | UHMANLXCLQNQJD-UHFFFAOYSA-N | [1] |
Crystal Structure and Intermolecular Forces
The relatively high melting point of this compound is a direct consequence of its solid-state architecture. X-ray crystallography studies reveal an orthorhombic crystal system.[3][4] In the crystal lattice, molecules are intricately linked through a network of hydrogen bonds. The primary interaction is a classic O—H⋯N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of a neighboring pyridine ring, forming chains.[1][3][4] These chains are further organized into two-dimensional corrugated sheets by weaker C—H⋯Br hydrogen bonds.[3][4]
Expert Insight: This robust hydrogen-bonding network must be overcome for the solid to melt, explaining the high melting point. From a practical standpoint, this also suggests that while the molecule has low solubility in non-polar solvents, it will have improved solubility in polar, protic solvents like ethanol, which can compete for and disrupt these intermolecular interactions. This is corroborated by the fact that crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanol solution.[4]
Synthesis and Mechanistic Considerations
The preparation of 2-bromo-6-methylpyridin-3-ol is a clear example of electrophilic aromatic substitution on an activated pyridine ring. The most commonly cited method involves the direct bromination of the parent hydroxypyridine.[1]
Experimental Protocol: Bromination of 6-methylpyridin-3-ol
The following protocol is based on established procedures.[1]
Step 1: Reactant Preparation
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In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 6-methylpyridin-3-ol (e.g., 8.80 g, 80.6 mmol) in pyridine (125 mL).
Step 2: Bromination
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In the dropping funnel, prepare a solution of bromine (e.g., 14.18 g, 88.7 mmol, 1.1 equivalents) in pyridine (50 mL).
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Slowly add the bromine solution dropwise to the stirred solution of 6-methylpyridin-3-ol. Maintain the temperature below 30 °C using a water bath if necessary.
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After the addition is complete, warm the reaction mixture to 40 °C and stir for 1 hour to ensure the reaction goes to completion.
Step 3: Work-up and Isolation
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Remove the pyridine solvent under reduced pressure using a rotary evaporator.
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The resulting crude solid can be triturated with a suitable solvent (e.g., diethyl ether) to remove any remaining impurities.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-bromo-6-methylpyridin-3-ol.
Causality and Experimental Choices:
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Why Pyridine as Solvent? Pyridine serves a dual purpose. It is a suitable polar aprotic solvent for the reactants. Crucially, it also acts as a base to neutralize the hydrogen bromide (HBr) gas that is formed as a byproduct of the substitution reaction. This prevents the reaction mixture from becoming highly acidic, which could lead to unwanted side reactions or protonation of the starting material, deactivating it towards electrophilic attack.
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Regioselectivity: The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. The methyl group at the 6-position is weakly activating. The incoming electrophile (Br+) is therefore directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 6 is already occupied. The bromine adds to the 2-position, which is ortho to the activating hydroxyl group and sterically accessible.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-bromo-6-methylpyridin-3-ol.
Chemical Reactivity: A Trifunctional Handle for Synthesis
The synthetic utility of 2-bromo-6-methylpyridin-3-ol stems from the distinct reactivity of its three functional groups. A chemist can selectively address each site to build molecular complexity.
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The C2-Bromine Atom: This is arguably the most valuable functional group for complex molecule synthesis. It is an excellent handle for palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures. This is a cornerstone of modern drug discovery. Derivatives of 3-hydroxypyridine are used to create PDE4 inhibitors, often via such biaryl formations.[3][4]
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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-
The C3-Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be readily derivatized.
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O-Alkylation: Using alkyl halides under basic conditions (e.g., NaH, K₂CO₃) to form ethers (Williamson ether synthesis). This is useful for modifying solubility and hydrogen-bonding capacity.
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O-Acylation: Reaction with acid chlorides or anhydrides to form esters, which can serve as prodrugs or protecting groups.
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The Pyridine Nitrogen: The lone pair on the nitrogen atom makes it basic and nucleophilic. It can be protonated, alkylated to form pyridinium salts, or act as a ligand for transition metals, which can influence reactivity at other sites on the ring.
Key Reaction Pathways Diagram
